molecular formula C14H20ClNO2 B2531412 cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride CAS No. 1027710-16-2

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B2531412
CAS No.: 1027710-16-2
M. Wt: 269.77
InChI Key: BLNBLWBHPDETJV-OJERSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Studies

Stereochemistry plays a crucial role in the properties and reactions of compounds. For instance, the stereochemical configuration of 3-Methyl-4-phenylpiperidines, closely related to cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride, was explored by conducting catalytic reductions and hydrogenolysis, revealing that these processes are stereospecific and yield cis products. This understanding of stereochemistry is vital for synthesizing and manipulating similar compounds in research and pharmaceutical development (McErLane & Casy, 1972).

Asymmetric Synthesis

The compound has been a key intermediate in the asymmetric synthesis of complex molecules. For example, cis-(3 R,4 R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, instrumental in synthesizing potent protein kinase inhibitors, was prepared starting from a derivative of this compound with a good overall yield, hinting at potential industrial applications (Hao et al., 2011).

Exploration of Isomerism

The compound's structural properties, especially isomerism, have been extensively studied, providing insights into the behavior and manipulation of molecules. For instance, the structural determination and interconvertibility of cis- and trans-isomers of ethyl N-(2-pyridinyl)aminomethylenecyanoacetates, which share structural features with this compound, have been thoroughly investigated (Nishigaki et al., 1971).

Synthesis of Piperidines and Related Compounds

The synthesis of piperidines, which are structurally related to this compound, has been explored. For instance, novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles were synthesized and used as substrates for generating a variety of compounds, demonstrating the compound's versatility and utility in chemical synthesis (Vervisch et al., 2010).

Biochemical Analysis

Biochemical Properties

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, This compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, This compound can impact cell growth and survival. Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of This compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, This compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding the dosage-dependent effects of This compound is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound: is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, This compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and lipid metabolism, thereby affecting metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of This compound within cells can influence its biological activity and function .

Subcellular Localization

The subcellular localization of This compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, metabolic processes, or protein synthesis. The subcellular localization of This compound can also influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBLWBHPDETJV-QNTKWALQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCNC[C@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.